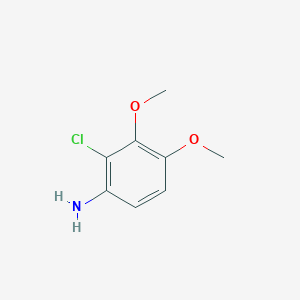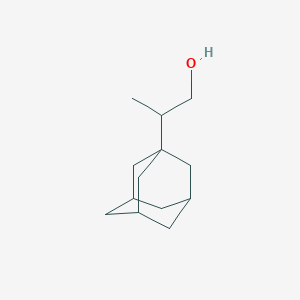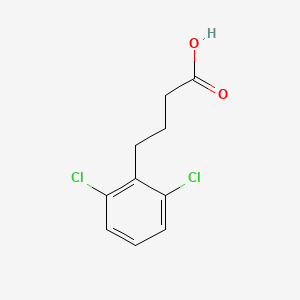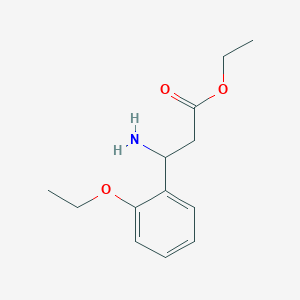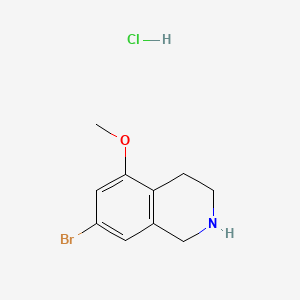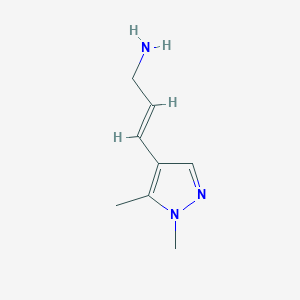![molecular formula C12H15NO B13570862 2,3-Dihydrospiro[isoindole-1,4'-oxane]](/img/structure/B13570862.png)
2,3-Dihydrospiro[isoindole-1,4'-oxane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrospiro[isoindole-1,4’-oxane] is a heterocyclic compound that features a spiro connection between an isoindole and an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrospiro[isoindole-1,4’-oxane] typically involves multicomponent reactions (MCRs) due to their efficiency and environmental friendliness. One common method includes the reaction of isatin-based ketimines, pyridinium salts, and alkynes in the presence of a catalyst like DABCO under low power microwave conditions. This method yields the desired product in good to excellent yields within a short reaction time .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydrospiro[isoindole-1,4’-oxane] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoindole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydrospiro[isoindole-1,4’-oxane] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrospiro[isoindole-1,4’-oxane] involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- Spiro[cyclopentane-1,2’-inden]-2-enes
- Spiro[indoline-3,2’-pyrrole] derivatives
- Isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3’-indoline]-2’,4,9-triones
Uniqueness: 2,3-Dihydrospiro[isoindole-1,4’-oxane] stands out due to its unique spiro connection between the isoindole and oxane rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
spiro[1,2-dihydroisoindole-3,4'-oxane] |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-13-12(11)5-7-14-8-6-12/h1-4,13H,5-9H2 |
Clave InChI |
MLMLLHZTQWROFC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC12C3=CC=CC=C3CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


